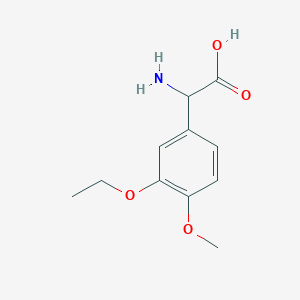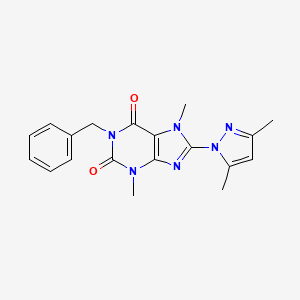
Fluorure de 6-hydroxypyridine-3-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxypyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H4FNO3S and a molecular weight of 177.16 g/mol It is characterized by the presence of a hydroxyl group at the 6th position and a sulfonyl fluoride group at the 3rd position on a pyridine ring
Applications De Recherche Scientifique
6-Hydroxypyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
6-Hydroxypyridine-3-sulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body, where it can form covalent bonds with nucleophilic residues such as serine, threonine, or tyrosine .
Mode of Action
The mode of action of 6-Hydroxypyridine-3-sulfonyl fluoride involves the formation of a covalent bond with its target. As an electrophilic warhead, it is attracted to nucleophilic sites on proteins or enzymes, where it forms a stable covalent bond . This can result in the modification of the protein’s function, potentially inhibiting its activity .
Pharmacokinetics
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for medicinal applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .
Result of Action
The molecular and cellular effects of 6-Hydroxypyridine-3-sulfonyl fluoride’s action would depend on the specific proteins or enzymes it targets. By forming covalent bonds with these targets, it could modify their function or inhibit their activity . This could lead to a variety of downstream effects, depending on the roles of the targeted proteins in cellular processes.
Action Environment
The action, efficacy, and stability of 6-Hydroxypyridine-3-sulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity, as could the presence of other reactive species. Additionally, its stability under physiological conditions suggests that it could be effective in the complex environment of the human body .
Analyse Biochimique
Biochemical Properties
. They can also be incorporated into proteins site-specifically to probe protein-protein interactions and protein-RNA interactions with pinpoint accuracy .
Cellular Effects
The cellular effects of 6-Hydroxypyridine-3-sulfonyl fluoride are not well-documented. It’s known that sulfonyl fluorides can have significant effects on cellular processes. For instance, they can irreversibly cross-link interacting biomolecules, which can have profound effects on cellular function .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of 6-Hydroxypyridine-3-sulfonyl fluoride in laboratory settings are not well-documented. It’s known that the effects of fluoride can change over time. For instance, long-term exposure to fluoride can result in considerable cognitive deficits .
Dosage Effects in Animal Models
The dosage effects of 6-Hydroxypyridine-3-sulfonyl fluoride in animal models are not well-documented. It’s known that the effects of fluoride can vary with different dosages. For instance, neurotoxicity is dose-dependent, and safe exposures are likely to be below currently accepted or recommended fluoride concentrations in drinking water .
Metabolic Pathways
The metabolic pathways that 6-Hydroxypyridine-3-sulfonyl fluoride is involved in are not well-documented. It’s known that fluoride can affect several metabolic pathways. For instance, fluoride can affect the metabolism of vitamin B6, amino acids, carbohydrates, and fatty acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxypyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 6-hydroxypyridine with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of 6-Hydroxypyridine-3-sulfonyl fluoride may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxypyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The hydroxyl group at the 6th position can undergo oxidation to form a ketone or reduction to form a more reduced alcohol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Oxidation and Reduction: Ketone or reduced alcohol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxypyridine-3-sulfonamide
- 6-Hydroxypyridine-3-sulfonate
- 6-Hydroxypyridine-3-sulfonyl chloride
Uniqueness
6-Hydroxypyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. The fluoride group enhances the compound’s ability to form stable covalent bonds with nucleophiles, making it particularly useful in applications requiring selective and irreversible modification of biomolecules .
Propriétés
IUPAC Name |
6-oxo-1H-pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERQXRBZZKCZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247103-46-2 |
Source


|
| Record name | 6-hydroxypyridine-3-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/new.no-structure.jpg)
![methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2449327.png)

![1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2449329.png)

![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)

